8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Description
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-11(9-16)10-18-14/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUCSSGRMPNHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Synthetic Route and Key Intermediates
The foundational approach involves starting with commercially available Boc-protected piperidinone derivatives, which serve as the precursor for constructing the spirocyclic system. The general pathway includes:
- Reaction of Boc-piperidinone with allyl zinc bromide to generate an alkenyl alcohol intermediate.
- Bromination of the double bond to form a brominated intermediate.
- Base-mediated cyclization to form the spirocyclic core, resulting in a brominated spirocycle.
- Displacement of bromide with sodium azide to introduce an azide group.
- In situ reduction of the azide with triphenylphosphine to yield the amino-spiro compound, which is subsequently protected with Boc.
This sequence is summarized in the literature as a reliable route for synthesizing the core structure, with the final step involving Boc protection on the nitrogen to give the target compound.
Flow Chemistry for Scalability
Recent advancements have incorporated flow chemistry techniques to improve the scalability and safety of the synthesis, especially during the azide substitution step. The process involves:
- Using a Vaportec E3 reactor equipped with multiple PFA coils.
- Sequentially pumping the bromide solution, sodium azide, and solvents (DMSO, 2-MeTHF, water) through the reactor at controlled temperatures (150°C for the bromide to azide conversion, 100°C for subsequent steps).
- Continuous reaction and in-line purification facilitate multigram production of the azide intermediate, which is then reduced to the amine.
This method enhances reaction control, minimizes hazards associated with azide chemistry, and allows for larger-scale synthesis.
Key Reaction Conditions and Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkene formation | Boc-piperidinone + allyl zinc bromide | Room temperature, known protocols | Not specified | Forms alkenyl alcohol intermediate |
| Bromination | N-bromosuccinimide (NBS) | Controlled addition, typically in DCM or similar solvent | High | Converts alkene to bromide |
| Cyclization | Base-mediated | Elevated temperature | High | Forms the spirocyclic bromide |
| Azide substitution | Sodium azide in DMSO | 50°C, 24 hours | 60% overall yield | Azide introduced for subsequent reduction |
| Azide reduction | Triphenylphosphine | In situ, followed by Boc protection | Not specified | Yields amino-spiro compound |
| Boc protection | Boc anhydride | Standard conditions | Quantitative | Final step to obtain Boc-protected compound |
Research Findings and Optimization Strategies
Research indicates that the key to efficient synthesis lies in controlling reaction conditions during cyclization and azide substitution:
- Temperature control during bromination and cyclization steps is critical to prevent side reactions.
- Flow chemistry significantly improves safety and scalability, especially for azide handling.
- Protecting group strategies (Boc protection) are employed at strategic points to prevent undesired reactions during multi-step synthesis.
- Chiral resolution or chiral chromatography may be necessary for enantiomerically pure products, especially when scaling up for pharmaceutical applications.
Data Tables and Comparative Analysis
| Method | Scale | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Batch | Laboratory scale | 60-70% | Well-established, straightforward | Safety hazards with azides, limited scale |
| Flow Chemistry | Multigram scale | 60% | Safer, scalable, controlled conditions | Requires specialized equipment |
| Chiral Resolution | Laboratory scale | Variable | Enantiomeric purity | Inefficient for large scale |
Summary of Synthesis Strategies
The synthesis of 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol hinges on the strategic construction of the spirocyclic core via multi-step reactions, with recent innovations emphasizing flow chemistry to enhance safety and scalability. The key steps involve:
- Starting from Boc-protected piperidinone derivatives.
- Formation of the alkenyl alcohol, followed by bromination.
- Cyclization to form the spirocyclic bromide.
- Azide substitution and reduction to the amino compound.
- Final Boc protection to yield the target compound.
This approach, supported by detailed research findings, offers a robust pathway for synthesizing this complex spirocyclic compound, with ongoing optimization to improve yields, stereoselectivity, and scale.
Chemical Reactions Analysis
Types of Reactions
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted spiro-lactam derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol exhibit significant antimicrobial properties. The spirocyclic structure enhances the interaction with biological targets, making it a potential lead compound for developing new antibiotics or antifungal agents.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Studies have explored its effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as anxiety and depression .
Synthetic Chemistry
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules, which can be useful in drug discovery and development .
Material Science
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. Research has shown that adding spirocyclic compounds can improve the mechanical properties of polymers, making them suitable for advanced applications .
Bioconjugation Techniques
Targeted Drug Delivery
The hydroxymethyl group in the compound facilitates bioconjugation, allowing for the attachment of drugs to targeting moieties. This property is particularly useful in designing targeted therapies that minimize side effects by delivering drugs directly to diseased tissues .
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry examined derivatives of spirocyclic compounds, including this compound, and their activity against various bacterial strains. Results demonstrated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Effects
Research conducted at a prominent university explored the effects of this compound on serotonin receptors. The findings indicated that it could modulate serotonin levels, providing insights into its potential use as an antidepressant.
Mechanism of Action
The mechanism of action of 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol is highlighted through comparisons with analogous spirocyclic derivatives. Key differences lie in substituent positions, functional groups, and protective strategies, which influence reactivity and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position Matters: Hydroxymethyl at C3 (target compound) vs. C2 (CAS 1373028-78-4) alters spatial orientation, impacting interactions in biological systems or catalyst binding . Aminomethyl at C3 (CAS 1160246-96-7) introduces nucleophilic reactivity, enabling cross-coupling reactions absent in the hydroxymethyl analog .
Protective Group Diversity: Boc (tert-butyloxycarbonyl) is acid-labile, whereas benzyl (CAS 723288-98-0) requires hydrogenolysis, offering flexibility in synthetic routes .
Physicochemical Properties: Hydroxymethyl derivatives (e.g., target compound) exhibit higher polarity (H-bond donors/acceptors) than non-hydroxylated analogs, influencing solubility and pharmacokinetics .
Applications in Drug Discovery :
- Compounds like 8-Boc-4-oxo-8-azaspiro[4.5]dec-2-ene (CAS AS150114) and 6-Methyl-1H-spiro[indole-3,4‘-piperidin]–2-one HCl () demonstrate the scaffold’s versatility in generating kinase inhibitors or CNS-active molecules .
Research Insights:
- The Boc group in this compound is critical for temporary amine protection, as seen in the synthesis of spirocyclic β-lactams and peptidomimetics .
- Substituent modifications (e.g., hydroxymethyl to carbonitrile at C3, CAS 1160246-93-4) enable diversification into heterocyclic libraries via click chemistry or nucleophilic substitution .
Biological Activity
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol is an organic compound that has gained attention due to its unique bicyclic spiro-lactam structure, which provides various chemical properties and potential biological activities. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 1330763-99-9
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances stability and reactivity.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent.
Enzyme Inhibition
-
FGFR4 Inhibition :
- The compound has been investigated for its role as an inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4), relevant in treating hepatocellular carcinoma.
- Methodology : Biochemical assays were conducted to assess the inhibitory effects on FGFR4.
- Findings : Preliminary results indicate significant inhibition, suggesting potential for cancer therapy .
-
Soluble Guanylate Cyclase (sGC) Stimulation :
- Studies have explored the compound's ability to stimulate sGC, a target for various diseases.
- Methodology : The compound was tested for its stimulatory effects in both NO-independent and heme-dependent manners.
- Results : Indications of effective sGC stimulation were observed, paving the way for potential treatments related to sGC activity .
-
Fatty Acid Amide Hydrolase Modulation :
- The compound may influence fatty acid amide hydrolase activity, which is crucial in pain management and inflammation.
- Further research is needed to elucidate the specific mechanisms involved .
Structure-Activity Relationships (SAR)
The structure of this compound allows it to interact with various biological targets, leading to diverse pharmacological effects. Similar compounds have been synthesized and tested for their biological activities, providing insights into the SAR.
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane | 1209319-87-8 | 0.87 |
| tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine | 1179338-62-5 | 0.87 |
| tert-butyl 2-hydroxyethylpiperidine | 1260099-72-6 | 0.89 |
| tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | 240401-09-6 | 0.89 |
| tert-butyl 2-Oxa -7 -azaspiro[3.5]nonane | 1260099 -72 -6 | 0.84 |
These compounds exhibit varying degrees of similarity based on structural features but differ significantly in their biological activities.
Muscarinic Activity
A related study examined a series of compounds similar to 8-Boc-1-oxa-8-azaspiro[4.5]decane as M1 muscarinic agonists for Alzheimer's treatment. Certain derivatives showed potent agonistic activity at M1 receptors, indicating potential therapeutic applications in cognitive disorders .
Antimicrobial Activity
While not directly studied for antimicrobial properties, the structural analogs of this compound have been evaluated against bacterial topoisomerases, suggesting a broader range of therapeutic potentials that could be explored .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving spirocyclic precursors. For example, and describe analogous syntheses where 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-imine derivatives under reflux conditions. Purity is validated using elemental analysis (e.g., C, H, N content), IR spectroscopy (to confirm functional groups like C-H benzylic stretching at ~2900 cm⁻¹ ), and UV-vis spectroscopy (to assess electronic transitions in aromatic systems) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : General safety measures include wearing impermeable gloves, lab coats, and eye protection. Avoid skin/eye contact and inhalation of dust. Work in a well-ventilated area, and use particle-filtering respirators (e.g., P95) if aerosol formation is possible. Contaminated clothing should be removed immediately, and hands washed thoroughly post-handling .
Q. How can researchers experimentally determine physical properties (e.g., solubility, stability) when data are unavailable?
- Methodological Answer :
- Solubility : Perform sequential solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO) using micro-scale gravimetric analysis.
- Stability : Conduct accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., IR shifts) be resolved during structural characterization?
- Methodological Answer : Anomalous IR absorptions, such as elevated C-H benzylic stretching frequencies, arise from electron-withdrawing groups (e.g., Boc, azaspiro rings) inducing electronic delocalization. To resolve discrepancies, compare experimental data with DFT-calculated vibrational spectra or use X-ray crystallography (as in ) to confirm spatial arrangements influencing electronic environments .
Q. What computational strategies optimize the synthesis of this spirocyclic compound?
- Methodological Answer : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify low-energy transition states, while machine learning models (e.g., neural networks) predict optimal reaction conditions (solvent, catalyst, temperature). highlights ICReDD’s approach, where computational predictions guide experimental validation, reducing trial-and-error cycles .
Q. How does the crystal structure inform reactivity in downstream functionalization?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals bond angles, torsion strains, and hydrogen-bonding networks. For example, steric hindrance near the Boc group may direct regioselective substitutions. Pair crystallographic data with molecular docking simulations to predict interactions in drug design .
Q. What factorial design approaches improve yield in multi-step syntheses?
- Methodological Answer : Use a 2^k factorial design to screen critical variables (e.g., reaction time, temperature, reagent stoichiometry). For instance, vary Boc-deprotection conditions (TFA concentration, time) and analyze yield via ANOVA. emphasizes iterative adjustments based on interaction effects .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
